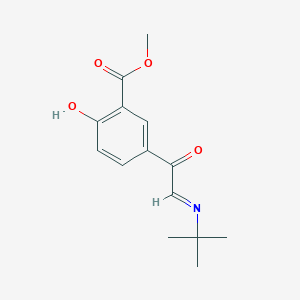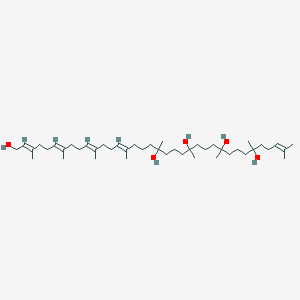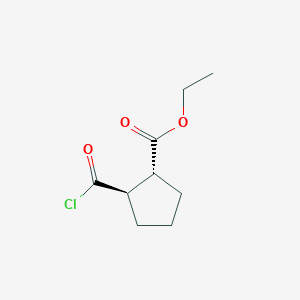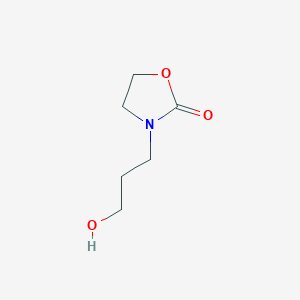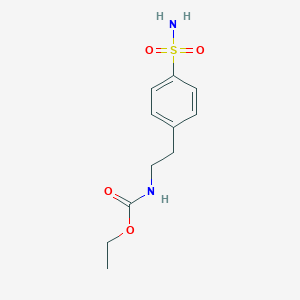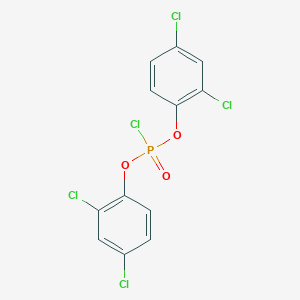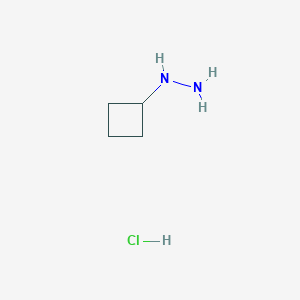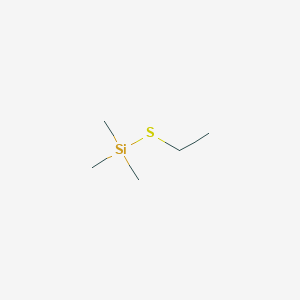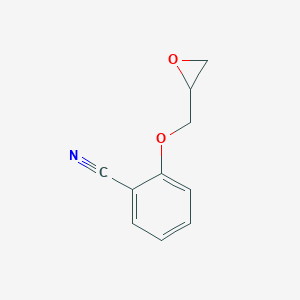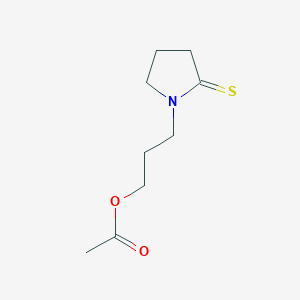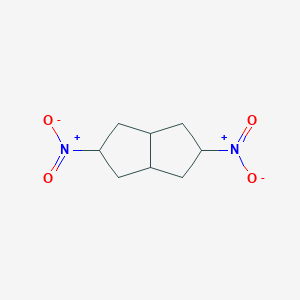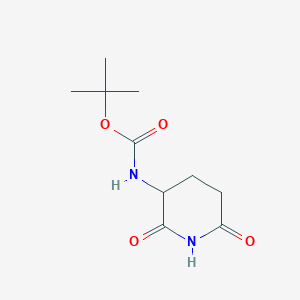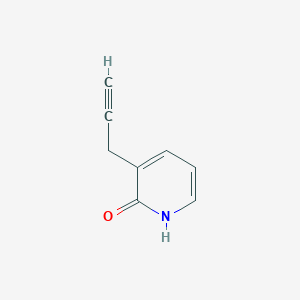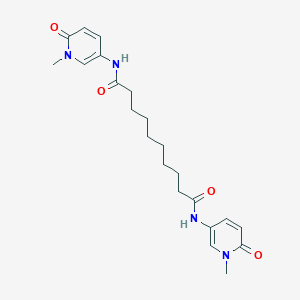
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide, also known as BTO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has shown promising results in various studies.
作用機序
The mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is not fully understood. However, it has been suggested that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).
生化学的および生理学的効果
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide inhibits the growth of cancer cells and induces apoptosis. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also been found to inhibit angiogenesis and the production of pro-inflammatory cytokines. In vivo studies have shown that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has anticancer and anti-inflammatory effects.
実験室実験の利点と制限
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is also stable and can be stored for a long time. However, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has low bioavailability, which limits its use in vivo.
将来の方向性
There are several future directions for the study of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide. One direction is to investigate the potential of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide as an anticancer and anti-inflammatory agent in vivo. Another direction is to explore the use of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. Further studies are also needed to understand the mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide and to improve its bioavailability.
Conclusion:
In conclusion, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been synthesized using different methods and has shown promising results in various studies. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has potential as an anticancer and anti-inflammatory agent and has been used as a ligand for the synthesis of metal complexes. Further studies are needed to understand the mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide and to improve its bioavailability.
合成法
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with 1,8-octanedioic acid in the presence of thionyl chloride and triethylamine. Another method involves the reaction of 2-aminobenzothiazole with octanedioic acid and acetic anhydride in the presence of triethylamine. The yield of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide using these methods is around 60-70%.
科学的研究の応用
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. In material science, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been used as a ligand for the synthesis of metal complexes.
特性
CAS番号 |
148805-98-5 |
|---|---|
製品名 |
N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
分子式 |
C22H30N4O4 |
分子量 |
414.5 g/mol |
IUPAC名 |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide |
InChI |
InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28) |
InChIキー |
WLGABTVEZHOVSB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
正規SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
その他のCAS番号 |
148805-98-5 |
同義語 |
I4-BT8MeDNH2 N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



